molecular formula C8H12O2 B8750565 2-Methoxy-3,5-dimethylcyclopent-2-en-1-one CAS No. 69898-48-2

2-Methoxy-3,5-dimethylcyclopent-2-en-1-one

Cat. No. B8750565
CAS RN: 69898-48-2
M. Wt: 140.18 g/mol
InChI Key: IMXXGEZPPYRXAP-UHFFFAOYSA-N
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Patent
US04892966

Procedure details

2.15 g (15.36 mmol) of crude 2-methoxy-3,5-dimethyl-2-cyclopenten-1-one are held at reflux temperature for 2 hours with 21.50 g (=10 fold amount by weight) of 5N hydrochloric acid. The reaction mixture is extracted 3 times with 50 ml of CH2Cl2 each time. The combined organic phases are dried over magnesium sulphate and concentrated on a rotary evaporator. After recrystallization from ether/hexane 1:1 there are obtained 1.05 g (54.2%) 2-hydroxy-3,5-dimethyl-2-cyclopenten-1-one; m.p. 92°-93° C.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:4](=[O:10])[CH:5]([CH3:9])[CH2:6][C:7]=1[CH3:8].Cl>>[OH:10][C:4]1[C:3](=[O:2])[CH:7]([CH3:8])[CH2:6][C:5]=1[CH3:9]

Inputs

Step One
Name
Quantity
2.15 g
Type
reactant
Smiles
COC=1C(C(CC1C)C)=O
Step Two
Name
Quantity
21.5 g
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted 3 times with 50 ml of CH2Cl2 each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
After recrystallization from ether/hexane 1:1 there

Outcomes

Product
Name
Type
product
Smiles
OC=1C(C(CC1C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 54.2%
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.